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Introduction

N-Methyllindcarpine, also known as (+)-methyllindcarpine, is an aporphine alkaloid identified
in the plant species Actinodaphne pruinosa.[1][2] The elucidation of its chemical structure is
fundamental to understanding its biosynthetic pathways, pharmacological properties, and
potential for therapeutic applications. This technical guide provides an in-depth overview of the
methodologies employed in the structural determination of N-Methyllindcarpine and its
analogues, offering a detailed framework for researchers in the field of natural product
chemistry and drug discovery. The structural elucidation of N-Methyllindcarpine and its
derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and
Ultraviolet (UV) spectroscopy.[1][2][3][4]

Physicochemical Properties

While specific data for N-Methyllindcarpine is not detailed in the available literature, the
related compound (+)-N-(2-Hydroxypropyl)lindcarpine, isolated from the same plant, provides
valuable comparative data.
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Value for (+)-N-(2-

Property . .
Hydroxypropyl)lindcarpine

Appearance Colorless powder

Optical Rotation [0]2°D= + 120° (c = 0.02, MeOH)

UV (Amax, MeOH) 309 nm

IR (vmax, KBr) 3180, 3014, 2934, 2360, 1594 cm~1

Spectroscopic Data for Structural Elucidation

The structural determination of aporphine alkaloids like N-Methyllindcarpine is heavily reliant
on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with
high-resolution mass spectrometry.[1][2] The following tables summarize the *H and 3C NMR
spectral data for the closely related derivative, (+)-N-(2-Hydroxypropyl)lindcarpine, which
serves as a paradigm for the analysis of this class of compounds.[1][3]

Table 1: *H-NMR (400 MHz) and **C-NMR (100 MHz)
Spectral Data of (+)-N-(2-Hydroxypropyl)lindcarpine (in
CDCIs, 6 in ppm, J in Hz)
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Position oC OH (J in Hz)

1 145.2

la 127.8

1b 111.4

2 150.1

3 111.1 6.79 (s)

3a 122.9

4 28.9 2.58 (m), 3.12 (m)
5 53.0 2.75 (m), 3.20 (m)
6a 62.5 3.10 (m)

7 34.8 2.90 (m), 3.05 (M)
7a 128.5

8 115.0 6.84 (d, 8.0)

9 111.9 6.86 (d, 8.0)

10 148.5

11 1441

11a 119.6

12 63.3 2.80 (m)

13 66.1 3.89 (m)

14 (Me) 20.8 1.22 (d, 6.1)
1-OCHs 56.1 3.65 (s)

2-OCHs 60.3 3.92 (s)

Experimental Protocols
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The elucidation of N-Methyllindcarpine's structure follows a standardized workflow common in
natural product chemistry.

Isolation of N-Methyllindcarpine

The dried and ground stem bark of Actinodaphne pruinosa is subjected to sequential extraction
using solvents of increasing polarity, such as hexane followed by dichloromethane.[2] The
crude alkaloid fraction is then obtained through an acid-base extraction.[2] Purification of
individual alkaloids is achieved through column chromatography over silica gel, with elution
gradients of solvents like dichloromethane and methanol.[2]

Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a 400 MHz spectrometer using deuterated chloroform (CDCIs) as the solvent.[1][3]
Tetramethylsilane (TMS) is used as the internal standard. 2D NMR experiments, including
COSY, HMQC, and HMBC, are crucial for establishing the connectivity of protons and
carbons within the molecule.

e Mass Spectrometry (MS): High-Resolution Electrospray lonization Mass Spectrometry
(HRESIMS) is used to determine the exact molecular weight and elemental composition of
the compound.[1][3]

e Infrared (IR) Spectroscopy: IR spectra are recorded using KBr pellets to identify
characteristic functional groups. For instance, the IR spectrum of (+)-N-(2-
Hydroxypropyl)lindcarpine showed a broad absorption band at 3180 cm~1, indicative of a
hydroxy! group.[3]

o Ultraviolet (UV) Spectroscopy: UV spectra are recorded in methanol to observe the
electronic transitions within the molecule, which are characteristic of the aporphine
chromophore.[3]

Visualizing the Elucidation Pathway and Molecular
Structure

The following diagrams illustrate the logical workflow of the structure elucidation process and
the generalized structure of an aporphine alkaloid, the class to which N-Methyllindcarpine
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Workflow for the structure elucidation of N-Methyllindcarpine.
Generalized chemical structure of an aporphine alkaloid.

Conclusion

The chemical structure elucidation of N-Methyllindcarpine is a systematic process that
integrates chromatographic separation with a suite of spectroscopic techniques. While detailed
published data for N-Methyllindcarpine itself is limited, the analysis of co-isolated, structurally
similar alkaloids from Actinodaphne pruinosa provides a robust and detailed blueprint for its
structural determination. The methodologies and data presented in this guide are intended to
serve as a valuable resource for researchers engaged in the exploration of novel alkaloids and
their potential applications in medicine and science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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